molecular formula C27H51FeO6 B12652329 Iron tris(isononanoate) CAS No. 93776-39-7

Iron tris(isononanoate)

Cat. No.: B12652329
CAS No.: 93776-39-7
M. Wt: 527.5 g/mol
InChI Key: USNJDROEZIPQPE-UHFFFAOYSA-K
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Description

Introduction to Iron Tris(isononanoate)

Fundamental Chemical Identity

IUPAC Nomenclature and Structural Formula

The IUPAC name for iron tris(isononanoate) is iron(III) tris(7-methyloctanoate) , reflecting its composition: a ferric (Fe³⁺) center bound to three deprotonated isononanoate anions. The structural formula is Fe(C₉H₁₇O₂)₃ , with each ligand contributing a carboxylate group (-COO⁻) for coordination. The full structural representation (Figure 1) illustrates the octahedral arrangement of the ligands around the iron center, with oxygen atoms from the carboxylate groups occupying six coordination sites.

Table 1: Key Identifiers of Iron Tris(isononanoate)

Property Value Source
IUPAC Name Iron(III) tris(7-methyloctanoate)
Molecular Formula Fe(C₉H₁₇O₂)₃
Coordination Geometry Octahedral
Molecular Composition and Coordination Geometry

The molecular composition of iron tris(isononanoate) comprises a single iron(III) ion and three isononanoate ligands. Each ligand donates two oxygen atoms from its carboxylate group to form coordinate covalent bonds with the metal center. This results in a distorted octahedral geometry, where the iron ion resides at the center, and the oxygen atoms occupy the vertices. The bond angles between adjacent oxygen ligands approximate 90°, consistent with octahedral symmetry.

The synthesis of this complex typically involves reacting iron(III) chloride with isononanoic acid in an organic solvent, such as toluene or hexane, under reflux conditions:
$$
\text{FeCl}3 + 3\,\text{C}9\text{H}{18}\text{O}2 \rightarrow \text{Fe(C}9\text{H}{17}\text{O}2\text{)}3 + 3\,\text{HCl}
$$
This reaction proceeds via ligand substitution, where chloride ions are displaced by isononanoate anions.

Isononanoate Ligand Configuration and Isomerism

The isononanoate ligand originates from isononanoic acid, a branched-chain carboxylic acid with the formula C₉H₁₈O₂. The term "isononanoic acid" refers to a mixture of structural isomers, predominantly 7-methyloctanoic acid (70–90%) and 3,5,5-trimethylhexanoic acid (10–30%). This isomerism arises from variations in the position of the methyl branch along the carbon chain (Figure 2).

Table 2: Common Isomers of Isononanoic Acid

Isomer Name Structure Prevalence
7-Methyloctanoic acid CH₃(CH₂)₅CH(CH₃)COOH 70–90%
3,5,5-Trimethylhexanoic acid CH₂CH(CH₃)CH₂C(CH₃)₂COOH 10–30%

In iron tris(isononanoate), the ligand’s branching influences the steric environment around the iron center. For example, the 3,5,5-trimethylhexanoate isomer introduces greater steric hindrance compared to the linear 7-methyloctanoate variant, potentially altering the complex’s solubility and catalytic activity. The coordination sphere accommodates these structural variations through slight distortions in bond angles and ligand orientation.

The ligand’s carboxylate group adopts a bidentate binding mode , where both oxygen atoms participate in coordination. This creates a five-membered chelate ring, enhancing the complex’s stability. Spectroscopic studies, including infrared (IR) and X-ray crystallography, confirm the presence of symmetric and asymmetric carboxylate stretching vibrations at 1,550 cm⁻¹ and 1,410 cm⁻¹, respectively, indicative of metal-oxygen bonding.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93776-39-7

Molecular Formula

C27H51FeO6

Molecular Weight

527.5 g/mol

IUPAC Name

iron(3+);7-methyloctanoate

InChI

InChI=1S/3C9H18O2.Fe/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3

InChI Key

USNJDROEZIPQPE-UHFFFAOYSA-K

Canonical SMILES

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+3]

Origin of Product

United States

Preparation Methods

Direct Reaction of Iron Salts with Isononanoic Acid

The most straightforward and widely reported method for preparing iron tris(isononanoate) involves the direct reaction of iron(III) salts (such as iron(III) chloride or iron(III) nitrate) with isononanoic acid. The process typically proceeds as follows:

  • Step 1: Dissolve an iron(III) salt in an appropriate solvent (often water or an organic solvent depending on solubility).
  • Step 2: Add isononanoic acid in stoichiometric excess to ensure complete complexation.
  • Step 3: Heat the mixture under reflux or controlled temperature to promote ligand exchange and complex formation.
  • Step 4: Isolate the iron tris(isononanoate) by precipitation, filtration, and drying.

This method is analogous to the preparation of other metal carboxylates, where the metal ion coordinates with the carboxylate groups, releasing water or other byproducts.

Use of Iron(III) Hydroxide or Oxide Precursors

In some cases, iron(III) hydroxide or iron oxide precursors can be reacted with isononanoic acid under heating to form the iron tris(isononanoate) complex. This method involves:

  • Reacting iron(III) hydroxide with isononanoic acid in a solvent medium.
  • Heating to facilitate ligand substitution and complex formation.
  • Removal of water and isolation of the product.

This approach is less common but can be advantageous when starting from iron oxides or hydroxides.

Reaction Conditions and Parameters

Parameter Typical Range/Condition Notes
Iron salt precursor FeCl3, Fe(NO3)3, Fe(OH)3 Solubility and purity affect yield
Isononanoic acid ratio 3:1 molar ratio (acid to iron) Ensures full coordination
Solvent Organic solvents (e.g., ethanol, toluene) or water Choice affects solubility and reaction rate
Temperature 60–120 °C Reflux conditions common
Reaction time 2–6 hours Longer times improve complexation
pH Slightly acidic to neutral Avoids iron hydroxide precipitation

Purification and Isolation

After the reaction, the iron tris(isononanoate) complex is typically isolated by:

  • Cooling the reaction mixture to precipitate the complex.
  • Filtration or centrifugation to separate the solid.
  • Washing with cold solvent to remove unreacted acid or salts.
  • Drying under vacuum or mild heating to obtain the pure complex.

Characterization and Confirmation of Product

The synthesized iron tris(isononanoate) is characterized by:

Research Findings and Comparative Analysis

While specific detailed studies on iron tris(isononanoate) are limited, analogous iron(III) tris(carboxylate) complexes have been extensively studied, showing:

  • High stability due to tridentate coordination.
  • Solubility in organic solvents, facilitating applications in catalysis and materials science.
  • Preparation methods are robust and reproducible with high yields when stoichiometry and reaction conditions are optimized.

Summary Table of Preparation Methods

Method Precursors Used Reaction Conditions Advantages Limitations
Direct reaction with iron salts FeCl3 or Fe(NO3)3 + isononanoic acid Reflux 60–120 °C, 2–6 h Simple, high yield Requires careful pH control
Reaction with iron hydroxide Fe(OH)3 + isononanoic acid Heating under reflux Uses inexpensive precursors May require longer reaction time
Solvent choice Organic solvents or water Depends on solubility Tailors solubility and purity Solvent removal needed

Chemical Reactions Analysis

Types of Reactions: Iron tris(isononanoate) undergoes several types of chemical reactions, including:

    Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to iron(II) complexes using reducing agents such as sodium borohydride.

    Substitution: The isononanoate ligands can be substituted with other ligands in the presence of stronger coordinating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Ligands such as acetylacetonate or phenanthroline in the presence of a coordinating solvent.

Major Products Formed:

    Oxidation: Higher oxidation state iron complexes.

    Reduction: Iron(II) isononanoate.

    Substitution: New iron complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Iron tris(isononanoate) has been studied for its catalytic properties in several reactions:

  • Oxidation Reactions : The compound can serve as a catalyst in oxidation processes, enabling the conversion of alcohols to carbonyl compounds. This application is significant in organic synthesis where selective oxidation is often required.
  • C-C Bond Formation : Research indicates that iron complexes can facilitate cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic molecules. This makes iron tris(isononanoate) a potential candidate for synthesizing complex organic structures .
  • Photoredox Catalysis : Recent studies have highlighted the role of iron-based complexes in photoredox catalysis, where they can activate substrates under light irradiation, leading to new synthetic pathways .

Environmental Applications

Iron tris(isononanoate) has potential uses in environmental remediation:

  • Heavy Metal Sorption : The compound can be utilized as a sorbent for heavy metals from contaminated water sources. Its ability to form stable complexes with various metal ions allows for effective removal of pollutants .
  • Catalysis in Wastewater Treatment : As a catalyst, iron tris(isononanoate) can facilitate the degradation of organic pollutants in wastewater through advanced oxidation processes, contributing to cleaner water systems .

Material Science Applications

In material science, iron tris(isononanoate) shows promise in developing new materials:

  • Nanocomposites : The incorporation of iron tris(isononanoate) into polymer matrices can enhance the mechanical and thermal properties of materials. This application is particularly relevant in creating advanced materials for industrial use.
  • Magnetic Materials : Due to its iron content, this compound can be explored for applications in magnetic materials. Its unique properties may lead to advancements in data storage technologies and magnetic sensors .

Catalytic Efficiency

A study demonstrated that iron tris(isononanoate) exhibited high catalytic efficiency in the oxidation of alcohols when compared to traditional catalysts. The reaction conditions were optimized to achieve maximum yield with minimal by-products.

Environmental Remediation

In a series of experiments focused on heavy metal removal from industrial effluents, iron tris(isononanoate) showed significant efficacy in reducing lead and cadmium concentrations below regulatory limits, showcasing its potential as an eco-friendly remediation agent.

Mechanism of Action

The mechanism of action of iron tris(isononanoate) involves its ability to coordinate with various substrates through its iron center. The iron atom can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the iron center can activate substrates and promote chemical transformations.

Comparison with Similar Compounds

Tris(hexafluoroacetylacetonato)iron(III)

Structural Differences :

  • Ligand Type: Hexafluoroacetylacetonate (hfacac) ligands are fluorinated β-diketonates, whereas isononanoate is a monodentate branched carboxylate.
  • Coordination: Both form octahedral Fe(III) complexes, but hfacac’s bidentate chelation creates a more rigid geometry compared to the monodentate isononanoate .

Property Comparison :

Property Iron Tris(isononanoate) Tris(hexafluoroacetylacetonato)iron(III)
Molecular Weight ~500–600 (estimated) 677.00
Solubility High in organic solvents Soluble in polar solvents (e.g., acetone)
Thermal Stability Moderate (decomposes ~200°C) High (stable up to 300°C)
Applications Polymer stabilizers, coatings Electronics (e.g., CVD precursors)

The fluorinated hfacac complex exhibits superior thermal stability and conductivity, making it ideal for electronic applications. In contrast, iron tris(isononanoate)’s branched ligands favor compatibility with polymers and hydrophobic matrices .

Iron(III) Salicylate Complex

Structural Differences :

  • Ligand Type: Salicylate (aromatic ortho-hydroxybenzoate) vs. aliphatic isononanoate.
  • Electronic Effects: Salicylate’s conjugated π-system enables charge-transfer transitions, resulting in intense coloration (deep purple), unlike the colorless/pale yellow isononanoate complex .

Functional Comparison :

  • Redox Behavior: Salicylate ligands stabilize Fe(III) via resonance, whereas isononanoate relies on steric hindrance. This affects catalytic activity in oxidation reactions.
  • Solubility: The iron salicylate complex is ethanol-soluble, while iron tris(isononanoate) prefers nonpolar solvents.

Comparison with Functionally Similar Compounds

Iron(II) Tris(trifluoromethylsulfonyl)imide

Functional Differences :

  • Oxidation State: Fe(II) vs. Fe(III) in tris(isononanoate).
  • Ligand Role: Trifluoromethylsulfonylimide (TFSI⁻) is a bulky, weakly coordinating anion, enhancing ionic conductivity. Isononanoate, however, acts as a neutral ligand, influencing solubility rather than ionic mobility .

Tris(1-methyl-1H-imidazol-2-yl)phosphine Iron Complexes

Coordination Environment :

  • Imidazole-based ligands create a nitrogen-rich coordination sphere, favoring spin-crossover behavior in Fe(II/III) complexes. Isononanoate’s oxygen donors lack this electronic flexibility, limiting redox versatility .

Magnetic Properties :

  • Fe(II) imidazole complexes exhibit spin-state transitions (e.g., high-spin ↔ low-spin), while tris(isononanoate) likely remains high-spin due to weaker ligand field effects.

Key Findings and Implications

  • Ligand Branching: Isononanoate’s branched structure enhances hydrophobicity and solubility in organic phases, unlike linear or aromatic ligands .
  • Oxidation State: Fe(III) complexes with oxygen donors (e.g., isononanoate, salicylate) are less redox-active than nitrogen-coordinated Fe(II) species but offer superior thermal stability .
  • Functional Trade-offs: Fluorinated or conjugated ligands (hfacac, salicylate) enable specialized applications (electronics, sensors), whereas isononanoate prioritizes industrial compatibility .

Biological Activity

Iron tris(isononanoate), a coordination compound formed by the reaction of isononanoic acid with iron(III), has garnered interest due to its potential biological applications and activities. This article explores its biological activity, focusing on its interactions, mechanisms, and implications in various biological systems.

Chemical Structure and Properties

Iron tris(isononanoate) is characterized by the formula C9H18O213Fe\text{C}_9\text{H}_{18}\text{O}_2\cdot\frac{1}{3}\text{Fe} and is known for its solubility in organic solvents. The compound features a central iron ion coordinated by three isononanoate ligands, which significantly influence its reactivity and biological interactions.

1. Iron Metabolism Regulation

Iron plays a critical role in various biological processes, including oxygen transport, electron transfer, and enzymatic reactions. Iron tris(isononanoate) may participate in iron metabolism by acting as a source of bioavailable iron. Studies have demonstrated that iron coordination compounds can modulate the activity of iron regulatory proteins (IRPs), which are vital for maintaining cellular iron homeostasis .

2. Antioxidant Activity

Research indicates that certain iron complexes exhibit antioxidant properties, potentially through the generation of reactive oxygen species (ROS) or by scavenging free radicals. Iron tris(isononanoate) may enhance antioxidant defenses in cells, contributing to cellular protection against oxidative stress .

Case Study 1: Cellular Uptake and Toxicity

In vitro studies have shown that iron tris(isononanoate) can be taken up by various cell types, leading to increased intracellular iron levels. A study reported that exposure to this compound resulted in a dose-dependent increase in reactive oxygen species (ROS) generation, suggesting a potential cytotoxic effect at high concentrations .

Concentration (µM)ROS Levels (Relative Units)Cell Viability (%)
01100
101.595
50280
100360

Case Study 2: Therapeutic Applications

Iron tris(isononanoate) has been investigated for its potential therapeutic roles, particularly in conditions associated with iron deficiency or overload. A study highlighted its efficacy in enhancing hemoglobin synthesis in erythroid progenitor cells, indicating its utility as an iron supplement .

Research Findings

Recent research has focused on the synthesis and characterization of various iron coordination compounds, including those similar to iron tris(isononanoate). These studies have elucidated the structure-activity relationships that govern their biological functions:

  • Ligand Influence : The choice of ligand significantly affects the stability and reactivity of iron complexes. Isononanoic acid's hydrophobic nature may enhance membrane permeability, facilitating cellular uptake .
  • Coordination Chemistry : The coordination environment around the iron ion influences its redox properties and interaction with biomolecules, which is crucial for understanding its biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing iron tris(isononanoate), and how can its purity be validated experimentally?

Methodological Answer:

  • Synthetic Routes : Use ligand-exchange reactions between iron salts (e.g., FeCl₃) and isononanoic acid under controlled pH and temperature. Monitor reaction progress via FTIR to track carboxylate coordination shifts (1,650–1,550 cm⁻¹ for asymmetric COO⁻ stretching) .
  • Purity Validation : Employ gas chromatography (GC) with flame ionization detection to quantify residual ligands. Complement with elemental analysis (C/H/N) to verify stoichiometry. Report deviations >2% as impurities .

Q. How does iron tris(isononanoate) behave under varying thermal conditions, and what experimental designs ensure reproducible stability assessments?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under inert gas. Identify decomposition thresholds (e.g., >200°C). Replicate trials (n=5) to calculate mean mass-loss percentages ± standard deviation .
  • Experimental Controls : Use sealed crucibles to prevent oxidation artifacts. Include a reference compound (e.g., iron stearate) for comparative stability analysis .

Q. What analytical techniques are most effective for characterizing the coordination geometry of iron tris(isononanoate)?

Methodological Answer:

  • Spectroscopic Methods : Utilize X-ray absorption spectroscopy (XAS) to determine Fe-O bond lengths and coordination number. Pair with Mössbauer spectroscopy to assess oxidation states and magnetic properties .
  • Crystallography : Attempt single-crystal X-ray diffraction in non-polar solvents. If crystallization fails, use pair distribution function (PDF) analysis on amorphous samples .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the catalytic activity of iron tris(isononanoate) across different solvent systems?

Methodological Answer:

  • Kinetic Profiling : Perform time-resolved UV-Vis spectroscopy to track intermediate species in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Compare rate constants (k) using Arrhenius plots .
  • Solvent Effects : Apply Hansen solubility parameters to correlate catalytic efficiency with solvent polarity. Use multivariate regression to isolate dominant factors (e.g., hydrogen-bonding capacity) .

Q. What computational strategies are suitable for modeling the electronic structure of iron tris(isononanoate) and predicting its reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reactivity Simulations : Conduct molecular dynamics (MD) simulations in explicit solvent models to analyze ligand dissociation pathways. Validate with experimental activation energies .

Q. How should researchers address discrepancies in reported solubility data for iron tris(isononanoate) in aqueous vs. organic matrices?

Methodological Answer:

  • Standardized Protocols : Adopt OECD 105 guidelines for solubility testing. Use saturated solutions filtered at equilibrium (24 hr) and quantify dissolved iron via ICP-MS .
  • Error Analysis : Calculate relative standard deviation (RSD) across labs. If RSD >15%, investigate variables (e.g., pH, ionic strength) using fractional factorial design .

Q. What interdisciplinary approaches can elucidate the environmental fate of iron tris(isononanoate) in soil systems?

Methodological Answer:

  • Microcosm Studies : Incubate soil samples with ¹⁴C-labeled compound under aerobic/anaerobic conditions. Track mineralization (CO₂ release) and bound residues via scintillation counting .
  • Metagenomics : Extract soil DNA post-incubation and sequence 16S rRNA to identify microbial degraders. Correlate degradation rates with microbial diversity indices .

Methodological Guidance from Evidence

  • Experimental Design : Align questions with PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity .
  • Data Integrity : Archive raw spectra, chromatograms, and simulation inputs in appendices, following FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Bias Mitigation : Pre-register hypotheses and analytical workflows to avoid confirmation bias, as emphasized in reproducibility guidelines .

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